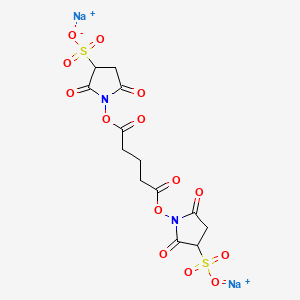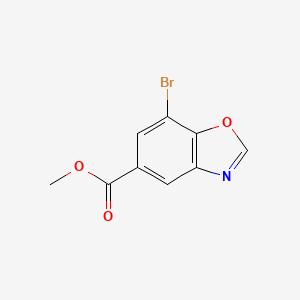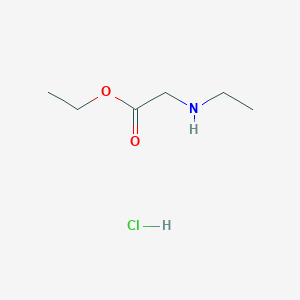
Mal-PEG4-Glu(TFP ester)-NH-m-PEG24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 is a novel compound from Quanta BioDesign’s Sidewinder™ line of products. It features a terminal maleimide group that provides thiol-specific reactivity on one end of the molecule, while a long, methyl-terminated dPEG spacer offers hydrophilicity and protection from proteolysis on the other end. The tetrafluorophenyl ester-functionalized glutamic acid in the middle provides a convenient attachment point for hydrophobic drugs or other small molecules .
Preparation Methods
The synthesis of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 involves several steps:
Synthesis of PEG4-Glu(TFP ester): This step involves the reaction of PEG4 with glutamic acid and tetrafluorophenyl ester under controlled conditions to form PEG4-Glu(TFP ester).
Attachment of Maleimide Group: The maleimide group is then attached to one end of the PEG4-Glu(TFP ester) molecule.
Addition of m-PEG24: Finally, m-PEG24 is added to the other end of the molecule to complete the synthesis.
Industrial production methods typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 undergoes several types of chemical reactions:
Substitution Reactions: The tetrafluorophenyl ester group can undergo nucleophilic substitution reactions with various nucleophiles, forming covalent bonds with other molecules.
Addition Reactions: The maleimide group can participate in Michael addition reactions with thiol groups, forming stable thioether bonds.
Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles like amines and thiols, and conditions typically involve mild temperatures and neutral to slightly basic pH. Major products formed from these reactions include covalently linked conjugates of the original molecule with other functional groups or molecules.
Scientific Research Applications
Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex molecules and polymers, particularly in the field of drug delivery and controlled release systems.
Biology: The compound is used in bioconjugation techniques to attach biomolecules like proteins and peptides to various surfaces or carriers.
Medicine: It is used in the development of targeted drug delivery systems, where the maleimide group can be used to attach therapeutic agents to specific biological targets.
Mechanism of Action
The mechanism of action of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 involves its ability to form stable covalent bonds with thiol groups on proteins and other biomolecules. The maleimide group reacts specifically with thiol groups, forming a stable thioether bond. This allows the compound to be used in targeted drug delivery and bioconjugation applications, where it can attach therapeutic agents to specific molecular targets .
Comparison with Similar Compounds
Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 is unique due to its combination of a maleimide group, a tetrafluorophenyl ester-functionalized glutamic acid, and a long, methyl-terminated dPEG spacer. Similar compounds include:
Mal-PEG4-Glu(TFP ester)-NH-PEG4-Glu(TFP ester)-NH-m-PEG24: This compound has a similar structure but with an additional PEG4-Glu(TFP ester) unit.
m-dPEG48-MAL: This compound features a longer dPEG spacer but lacks the tetrafluorophenyl ester-functionalized glutamic acid.
m-dPEG36-MAL: Similar to m-dPEG48-MAL but with a shorter dPEG spacer.
These similar compounds highlight the unique combination of functional groups and structural elements in this compound, making it particularly useful for specific applications in drug delivery and bioconjugation .
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H134F4N4O35/c1-93-14-15-97-22-23-101-28-29-103-32-33-105-36-37-107-40-41-109-44-45-111-48-49-113-52-53-115-56-57-117-60-61-119-64-65-120-63-62-118-59-58-116-55-54-114-51-50-112-47-46-110-43-42-108-39-38-106-35-34-104-31-30-102-27-26-100-21-18-96-13-9-84-78(92)69(2-5-74(91)121-77-75(81)67(79)66-68(80)76(77)82)85-71(88)7-11-94-16-19-98-24-25-99-20-17-95-12-8-83-70(87)6-10-86-72(89)3-4-73(86)90/h3-4,66,69H,2,5-65H2,1H3,(H,83,87)(H,84,92)(H,85,88) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFNMNXCDRHNCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCC(=O)OC1=C(C(=CC(=C1F)F)F)F)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H134F4N4O35 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1763.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester](/img/structure/B8027625.png)

![6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride](/img/structure/B8027643.png)
![5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine](/img/structure/B8027651.png)


![2-Phenyl-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027671.png)
![7-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027675.png)

![1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester](/img/structure/B8027686.png)
![8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027691.png)

